(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate
CAS No.: 4810-57-5
Cat. No.: VC17008411
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4810-57-5 |
|---|---|
| Molecular Formula | C10H18N2O5 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate |
| Standard InChI | InChI=1S/C5H7NO3.C5H11NO2/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H2,1-3H3/t3-;/m0./s1 |
| Standard InChI Key | WOPICKJSMWPYCA-DFWYDOINSA-N |
| Isomeric SMILES | C[N+](C)(C)CC(=O)[O-].C1CC(=O)N[C@@H]1C(=O)O |
| Canonical SMILES | C[N+](C)(C)CC(=O)[O-].C1CC(=O)NC1C(=O)O |
Introduction
Molecular and Structural Characteristics
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Solubility | High in polar solvents (e.g., water) due to ionic nature | |
| Stability | Stable under ambient conditions; sensitive to strong acids/bases | |
| Reactivity | Participates in nucleophilic acyl substitutions and hydrogen bonding |
The quaternary ammonium group enhances water solubility, while the pyrrolidone ring contributes to conformational rigidity.
Synthesis and Manufacturing
Industrial Production
Current production is limited to research-scale quantities due to the compound’s niche applications. Industrial scalability would require optimization of:
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Purification methods (e.g., crystallization or chromatography)
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Yield enhancement via catalytic systems
Biochemical and Pharmacological Significance
Mechanism of Action
The compound’s dual functionality enables interactions with biological targets:
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Pyrrolidone Core: Mimics endogenous metabolites like pyroglutamic acid (5-oxoproline), which participates in glutathione metabolism and cellular antioxidant systems .
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Quaternary Ammonium Group: Enhances binding to negatively charged membranes or enzymes, potentially modulating ion channels or neurotransmitter receptors.
Comparative Analysis with Structural Analogues
L-Pyroglutamic Acid (5-Oxoproline)
| Parameter | (2S)-5-Oxopyrrolidine-2-Carboxylic Acid;2-(Trimethylazaniumyl)Acetate | L-Pyroglutamic Acid |
|---|---|---|
| Molecular Weight | 246.26 g/mol | 129.11 g/mol |
| Solubility | High (ionic interactions) | Moderate (10–15 g/100 mL) |
| Biological Role | Synthetic derivative with potential therapeutic applications | Natural moisturizing factor in skin |
| Safety | Limited data; research-only use | Generally recognized as safe (GRAS) |
The quaternary ammonium group in the target compound differentiates it from naturally occurring pyroglutamic acid, altering its pharmacokinetic and pharmacodynamic profiles .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the ammonium group to optimize target binding.
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In Vivo Studies: Evaluate bioavailability and metabolic fate in model organisms.
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Industrial Partnerships: Collaborate with pharmaceutical firms to explore drug delivery applications.
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